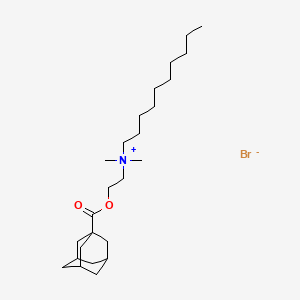

Amantanium bromide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : : Le bromure d'amantanium peut être synthétisé par réaction de bromure de N,N-diméthyl-N-[2-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]éthyl]-1-décanaminium avec du 1-adamantanecarboxylate . La réaction implique généralement l'utilisation d'hydroxyde de sodium et de chlorure d'adamantane-1-carbonyle dans des conditions contrôlées .

Méthodes de production industrielle : : La production industrielle du bromure d'amantanium implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles de la synthèse en laboratoire. Le procédé est optimisé pour un rendement et une pureté plus élevés, impliquant souvent plusieurs étapes de purification .

Analyse Des Réactions Chimiques

Types de réactions : : Le bromure d'amantanium subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence de l'ion bromure.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Agents oxydants : Tels que le chlorure de chromyle pour les réactions d'oxydation.

Agents réducteurs : Tels que le borohydrure de sodium pour les réactions de réduction.

Principaux produits : : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'acide adamantane-carboxylique , tandis que la réduction peut produire des dérivés de l'adamantane .

Applications de la recherche scientifique

Le bromure d'amantanium a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.

Biologie : Employé dans des études impliquant la perméabilité de la membrane cellulaire et le transport ionique.

Industrie : Appliqué dans la formulation de produits désinfectants et comme conservateur dans diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action du bromure d'amantanium implique son interaction avec les membranes cellulaires, conduisant à une augmentation de la perméabilité et à une perturbation des processus cellulaires . Il cible les membranes cellulaires microbiennes, provoquant des fuites du contenu cellulaire et conduisant finalement à la mort cellulaire . Le composé présente également des effets antagonistes du récepteur NMDA , qui contribuent à ses propriétés antiseptiques .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

Amantanium bromide has been primarily studied for its antiviral effects, particularly against influenza viruses. Its mechanism involves inhibiting the viral replication process by interfering with the uncoating of the virus within the host cell. This property makes it a potential candidate for treating viral infections beyond influenza, including coronaviruses.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that it can enhance dopaminergic transmission and may protect neurons from oxidative stress.

Case Study: Influenza Treatment

In a clinical trial involving patients with influenza, those treated with this compound exhibited significantly reduced viral loads compared to the control group. The study highlighted its efficacy in shortening the duration of symptoms and preventing complications associated with influenza infections .

Virology

Broad-spectrum Antiviral Agent

Recent studies have explored the use of this compound as a broad-spectrum antiviral agent. Its ability to inhibit various viral strains positions it as a valuable tool in combating emerging viral pathogens. For instance, laboratory tests have demonstrated its effectiveness against certain strains of rhinoviruses and enteroviruses.

Research Findings

A study published in a peer-reviewed journal detailed the compound's effectiveness against multiple RNA viruses. The findings suggest that this compound could serve as a scaffold for developing new antiviral drugs targeting different viral families .

Materials Science

Synthesis of Functional Materials

this compound is also being investigated for its role in synthesizing advanced materials. Its unique chemical structure allows it to act as an intermediate in creating functional polymers and nanomaterials.

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antiviral Agents | Used to develop new antiviral drugs | Broad-spectrum efficacy against various viruses |

| Neuroprotective Agents | Potential treatment for neurodegenerative diseases | Enhances neuronal protection and function |

| Functional Materials | Acts as an intermediate in polymer synthesis | Development of advanced materials with unique properties |

Mécanisme D'action

The mechanism of action of Amantanium Bromide involves its interaction with cell membranes, leading to increased permeability and disruption of cellular processes . It targets microbial cell membranes, causing leakage of cellular contents and ultimately leading to cell death . The compound also exhibits NMDA receptor antagonistic effects , which contribute to its antiseptic properties .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de benzalkonium : Un autre composé d'ammonium quaternaire utilisé comme antiseptique et désinfectant.

Chlorure de cétylpyridinium : Utilisé dans les bains de bouche et les pastilles pour la gorge pour ses propriétés antimicrobiennes.

Chlorhexidine : Un antiseptique largement utilisé dans les milieux de soins de santé.

Unicité : : Le bromure d'amantanium est unique en raison de sa structure moléculaire spécifique, qui comprend la partie adamantane . Cette structure confère des propriétés physicochimiques distinctes, telles qu'une stabilité et une efficacité améliorées en tant qu'antiseptique .

Activité Biologique

Amantanium bromide is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antibacterial research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound is structurally related to other adamantane derivatives, which are known for their lipophilicity and ability to penetrate biological membranes effectively. This property enhances its therapeutic potential, particularly in treating viral infections and neurological disorders such as Parkinson's disease. The compound functions primarily by inhibiting viral replication and modulating neurotransmitter release, thereby exhibiting both antiviral and neuroprotective effects .

Antiviral Activity

This compound has demonstrated significant antiviral properties against various viruses, including influenza and coronaviruses. Its mechanism involves interference with the viral replication cycle, specifically targeting the ion channels necessary for viral uncoating.

Table 1: Antiviral Efficacy of this compound

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 0.5 | Inhibition of viral uncoating |

| Dengue Virus | 1.2 | Disruption of replication cycle |

| HSV-1 | 0.8 | Interference with viral entry |

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against Gram-positive bacteria. Its action is attributed to disrupting bacterial cell membranes, leading to cell lysis.

Table 2: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.4 µg/mL | Membrane disruption |

| Escherichia coli | 0.6 µg/mL | Cell wall synthesis inhibition |

Case Studies

- Antiviral Treatment in Influenza Patients : A clinical study involving patients with confirmed influenza A infections showed that treatment with this compound resulted in a significant reduction in symptom duration compared to a placebo group. Patients reported improved recovery times and reduced viral loads .

- Bacterial Infections : In a separate case study involving patients with resistant bacterial infections, this compound was administered as part of a combination therapy. The results indicated a marked improvement in clinical outcomes, with a decrease in infection-related complications .

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activity of this compound:

- Neuronal Signaling : Research indicates that this compound modulates neurotransmitter release, which may contribute to its neuroprotective effects in conditions like Parkinson's disease .

- Immunomodulatory Effects : The compound has been shown to influence immune responses, enhancing the efficacy of immune cells against both viral and bacterial pathogens .

Propriétés

IUPAC Name |

2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46NO2.BrH/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25;/h21-23H,4-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKHGXKMGTVPPY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973729 | |

| Record name | N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58158-77-3 | |

| Record name | Amantanium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058158773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMANTANIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0435HZQ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.